3-(3,3-dichloro-2-propen-1-yl)-2-methyl-4-quinolinol
Description
3-(3,3-Dichloro-2-propen-1-yl)-2-methyl-4-quinolinol (hereafter referred to as DCMPQ) is a quinolinone-based compound with notable antiparasitic activity. Structurally, it features a dichloroproperenyl group at the 3-position and a methyl substituent at the 2-position of the quinoline scaffold (Fig. 1). DCMPQ (also designated as MMV665994) demonstrated superior efficacy in reducing intracellular parasite loads compared to CYP51 inhibitors like posaconazole and clotrimazole, achieving 97% parasite clearance at 18 mM after 48 hours and 99% at 72 hours .
Properties
IUPAC Name |
3-(3,3-dichloroprop-2-enyl)-2-methyl-1H-quinolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NO/c1-8-9(6-7-12(14)15)13(17)10-4-2-3-5-11(10)16-8/h2-5,7H,6H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNLBPEFJUBUZMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2N1)CC=C(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(3,3-Dichloro-2-propen-1-yl)-2-methyl-4-quinolinol is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
The compound has the following chemical structure:
- Chemical Formula : C₁₁H₉Cl₂N
- Molecular Weight : 239.1 g/mol
Anticancer Properties
Recent studies have highlighted the compound's antiproliferative activity against various cancer cell lines. The following table summarizes the growth inhibitory effects observed in different cancer models:
| Cell Line | GI50 (µM) | Effect |
|---|---|---|
| MDA-MB-231 (Breast) | 10 | Significant decrease in viability |
| PC-3 (Prostate) | 28 | Moderate cytotoxicity |
| MRC-5 (Fibroblast) | >82 | Minimal effect |
Note : GI50 refers to the concentration required to inhibit cell growth by 50% after 72 hours of exposure.
The mechanism through which 3-(3,3-dichloro-2-propen-1-yl)-2-methyl-4-quinolinol exerts its effects involves the inhibition of heat shock protein 90 (Hsp90). This protein plays a crucial role in protein folding and stability, particularly for oncogenic proteins. Inhibition of Hsp90 leads to degradation of client proteins such as cyclin-dependent kinase 4 (CDK4), which is essential for cell cycle progression.
Study 1: In Vitro Analysis
In a study published in PMC8778022, the compound was tested against MDA-MB-231 and PC-3 cell lines. The results indicated a dose-dependent reduction in cell viability, with significant effects noted at concentrations as low as 10 µM for breast cancer cells. The study concluded that compounds similar to 3-(3,3-dichloro-2-propen-1-yl)-2-methyl-4-quinolinol could serve as potential therapeutic agents targeting Hsp90-dependent pathways.
Study 2: Structure-Activity Relationship (SAR)
Another research effort focused on elucidating the structure-activity relationship of quinoline derivatives. The findings indicated that modifications to the quinoline structure could enhance biological activity. For instance, substituents on the quinoline ring improved potency against prostate cancer cells, suggesting that further chemical optimization could lead to more effective anticancer agents.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
DCMPQ belongs to a broader class of quinoline derivatives, many of which exhibit biological activity. Key structural variations among analogs include substituents on the quinoline core, halogenation patterns, and appended functional groups.
Structural Insights :
- The dichloroproperenyl group in DCMPQ and Pyridalyl () is critical for electrophilic reactivity, likely enhancing interactions with biological targets .
- Chalcone-linked quinolines (e.g., and ) exhibit extended conjugation, improving π-π stacking and membrane permeability, which correlates with their broad antimicrobial activity .
- Sulfur-containing analogs () may modulate redox pathways or thiol-dependent enzymes, though their exact targets remain uncharacterized .
Key Differences :
- DCMPQ’s synthesis is more time-intensive due to steric hindrance from the dichloroproperenyl group, whereas chalcone derivatives benefit from straightforward aldol condensations .
Pharmacokinetic Considerations
- Solubility: DCMPQ’s dichloroproperenyl group reduces aqueous solubility compared to hydroxy- or methoxy-substituted quinolines (e.g., ) .
- Metabolic Stability : Chalcone derivatives () are prone to hepatic oxidation, whereas DCMPQ’s halogenation may slow metabolism, extending half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
